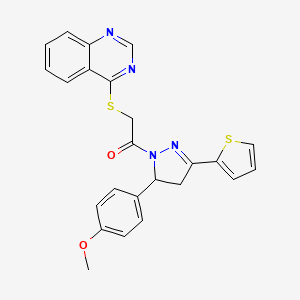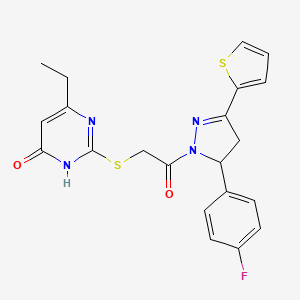
N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as Cmpd-15, is a small molecule compound that has been extensively studied for its potential therapeutic applications. Cmpd-15 is a member of the quinoline family, which has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学的研究の応用
Antifungal Applications
Bardiot et al. (2015) explored 2-(2-oxo-morpholin-3-yl)-acetamide derivatives for their fungicidal properties against Candida and Aspergillus species. They highlighted the improvement in plasmatic stability with specific modifications, demonstrating broad antifungal activity and in vivo efficacy against systemic Candida albicans infection, suggesting potential applications in treating fungal infections (Bardiot et al., 2015).
Neuroimaging Applications
A study by Yui et al. (2010) evaluated 18F-labeled PET ligands for their kinetics in the monkey brain and imaging of translocator protein (TSPO) in the infarcted rat brain. These findings indicate potential applications in neuroimaging and the study of brain disorders, showcasing the ability of these compounds to visualize TSPO expression in infarcted brain tissue (Yui et al., 2010).
Anticancer Applications
Ghorab et al. (2015) discussed the cytotoxic activity of novel sulfonamide derivatives, highlighting one compound's potent activity against breast cancer cell lines. This suggests the role of such compounds in developing new anticancer therapies (Ghorab et al., 2015).
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized a new series of compounds and evaluated their antimicrobial and hemolytic activities. The study found active compounds against selected microbial species, suggesting their potential as antimicrobial agents with less toxicity (Gul et al., 2017).
Structural and Fluorescence Studies
Raj (2020) synthesized derivatives related to paracetamol and studied their DNA-binding interactions and fluorescence properties, indicating potential applications in molecular diagnostics and research tools (Raj, 2020).
特性
IUPAC Name |
N-(3-fluorophenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-16-4-2-5-17(13-16)23-20(26)14-28-18-6-1-3-15-7-8-19(24-21(15)18)25-9-11-27-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBYNUWPYCJDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2399061.png)
![2-(4-oxo-2-thioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide](/img/structure/B2399062.png)
![3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2399063.png)

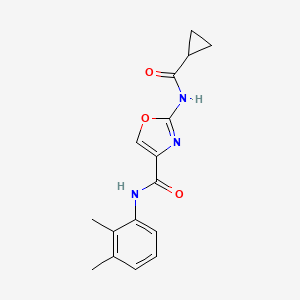

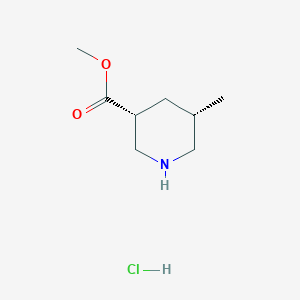
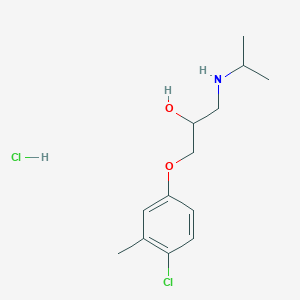

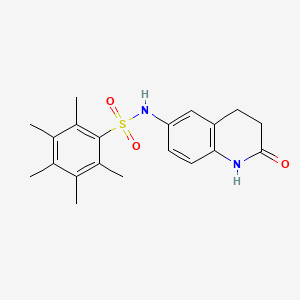
![6-methoxy-3-[(4-methylphenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B2399080.png)
![5-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2399081.png)
